4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate

Chiral resolution Enantiomeric purity Specific optical rotation

4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate (CAS 1932348-85-0) is a single-enantiomer (R-configuration) N-Boc-protected morpholine-2-carboxylic acid methyl ester. It belongs to the class of chiral morpholine-2,4-dicarboxylates, which serve as versatile intermediates for constructing bioactive molecules containing the morpholine pharmacophore.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
Cat. No. B12824784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)C(=O)OC
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1
InChIKeyRZIYWKZWSSFEFI-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate – A Defined Chiral Morpholine Building Block for Asymmetric Synthesis


4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate (CAS 1932348-85-0) is a single-enantiomer (R-configuration) N-Boc-protected morpholine-2-carboxylic acid methyl ester. It belongs to the class of chiral morpholine-2,4-dicarboxylates, which serve as versatile intermediates for constructing bioactive molecules containing the morpholine pharmacophore [1]. The compound carries an acid-labile tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a methyl ester at the 2-carboxyl position, enabling orthogonal deprotection strategies [2]. Its defined (R)-stereochemistry at the morpholine C2 position is critical for target binding in asymmetric drug candidates, distinguishing it from racemic or mis-matched enantiomer preparations [3].

Why 4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate Cannot Be Casually Substituted in Synthesis or Procurement


Morpholine-2,4-dicarboxylate derivatives are not interchangeable commodities. The specific combination of N-Boc protection, methyl ester, and R-stereochemistry in this compound determines the downstream chiral integrity of pharmacologically active products such as reboxetine analogs, renin inhibitors, and chromen-4-one antivirals [1][2]. Substituting with the S-enantiomer, racemate, or alternate esters (e.g., ethyl, benzyl) introduces different deprotection kinetics, crystallinity, and enantiomeric purity outcomes, which directly affect synthetic yield, optical purity of final APIs, and regulatory compliance [3]. Even the same CAS registry number (500789-41-3) is often applied to racemic material, making explicit specification of the (R)-enantiomer (CAS 1932348-85-0) essential for stereochemically defined workflows .

Head-to-Head Evidence: Quantified Differentiation of 4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate


Chiral Purity: (R)-Enantiomer Specific Rotation vs. Racemic and (S)-Enantiomer

The (R)-enantiomer (CAS 1932348-85-0) is supplied with a certified optical rotation specification, distinguishing it from the racemate (CAS 500789-41-3) which is used interchangeably but lacks defined chirality [1]. In the enzyme-catalyzed kinetic resolution synthesis of N-Boc-morpholine-2-carboxylic acids, the (R)-acid enantiomer was obtained with >99% ee as determined by chiral HPLC; the corresponding methyl ester retains this stereochemical integrity upon esterification [2]. The racemic mixture (CAS 500789-41-3) is sold by multiple vendors with no enantiomeric purity specification, typically reported only as chemical purity (e.g., 97%), making it unsuitable for stereochemically sensitive applications .

Chiral resolution Enantiomeric purity Specific optical rotation

Orthogonal Deprotection Selectivity: Boc/Methyl Ester vs. Cbz/Benzyl Ester Analogs

The N-Boc / methyl ester protection scheme in 4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate enables quantitative, selective N-deprotection under acidic conditions (4 M HCl in dioxane, RT, 15 h) to yield methyl morpholine-2-carboxylate hydrochloride in quantitative yield (100% conversion, 232 mg from 232 mg starting material) without affecting the methyl ester [1]. In contrast, the corresponding N-Cbz-protected analog (methyl N-Cbz-morpholine-2-carboxylate, CAS 135782-22-8) requires hydrogenolysis (H2/Pd-C), which may reduce sensitive functional groups and offers lower selectivity in the presence of benzyl esters . The benzyl ester variant (4-benzyl 2-methyl morpholine-2,4-dicarboxylate) requires orthogonal hydrogenolysis for carboxylic acid unmasking, creating an incompatible protection scheme for acid-sensitive substrates .

Orthogonal deprotection Boc removal kinetics Peptide coupling compatibility

Validated Application in Chromen-4-one Antiviral Synthesis: Quantitative Yield Data

4-(tert-Butyl) 2-methyl morpholine-2,4-dicarboxylate (the racemic N-Boc form) has been explicitly employed as a precursor for methyl morpholine-2-carboxylate hydrochloride, which is a key intermediate in the preparation of chromen-4-one derivatives for the treatment of hepatitis B virus infection [1]. The Boc deprotection step proceeds with quantitative conversion (232 mg substrate → 232 mg product, 100% yield) under standardized conditions. This application is documented in Bioorganic and Medicinal Chemistry (2012, vol. 20, p. 3072–3093) [2]. No comparable validated synthetic route using the S-enantiomer or the free carboxylic acid (non-esterified) has been reported for this specific antiviral chemotype, establishing the methyl ester N-Boc morpholine as the preferred intermediate [3].

Antiviral synthesis Hepatitis B Chromen-4-one Intermediate utility

Commercial Availability and Enantiomer-Specific Pricing: (R)-Enantiomer vs. Racemate

The (R)-enantiomer (CAS 1932348-85-0) is available from specialized chiral building block suppliers, with a catalog purity specification of 98% (LCMS/NMR) . Pricing for the (R)-enantiomer is approximately 2,550 CNY per 5 g (Bidepharm, 97+% purity) . The racemic mixture (CAS 500789-41-3) is widely stocked by multiple vendors at a significantly lower price point (e.g., AChemBlock: $300 per 25 g, 95% purity) . The price differential reflects the added cost of chiral resolution or asymmetric synthesis. For achiral applications or early exploratory chemistry where stereochemistry is irrelevant, the racemate offers cost advantages; however, for stereochemically defined lead optimization or IND-enabling studies, the (R)-enantiomer is the required procurement specification [1].

Procurement Enantiopure building block Cost comparison Supply chain

Physicochemical Property Comparison: LogP, TPSA, and Solubility Differentiate from Free Acid and Ethyl Ester Analogs

The methyl ester N-Boc derivative (target compound) has a computed LogP (XLogP3) of 0.7 and a topological polar surface area (TPSA) of 65.1 Ų [1]. In comparison, the corresponding free carboxylic acid (R)-N-Boc-morpholine-2-carboxylic acid (CAS 884512-77-0, MW 231.25) has a computed LogP of approximately -0.2 (estimated by structural difference of –CH2–) and a TPSA of 86.3 Ų (added –OH donor), reducing membrane permeability [2]. The ethyl ester analog ((R)-tert-butyl ethyl morpholine-2,4-dicarboxylate, MW 259.30) has a computed LogP of approximately 1.3, increasing lipophilicity but also non-specific binding potential . These differences in physicochemical properties directly impact the intermediate's handling, purification (chromatographic behavior), and its suitability for use in fragment-based drug design or late-stage functionalization [3].

Lipophilicity TPSA Solubility Drug-likeness

Renin Inhibitor Intermediate: Documented Use of (R)-Morpholine-2,4-dicarboxylate Scaffold

The (2R)-2,4-morpholinedicarboxylic acid 4-tert-butyl ester (the free diacid analog of the target compound) is explicitly cited as an intermediate in the preparation of renin inhibitors [1]. Patent literature (EP 2168952 A1, US 2010/0087326) describes morpholine-2,4-dicarboxylate derivatives as direct renin inhibitors with IC50 values in the sub-micromolar range (e.g., 470 nM against human plasma renin at pH 7.4) [2][3]. The (R)-configuration at C2 of the morpholine ring is critical for binding to the aspartic protease active site, as demonstrated by structure-activity relationship studies where the (S)-enantiomer shows >10-fold loss in inhibitory activity [4]. The methyl ester serves as a protected precursor that can be hydrolyzed to the active carboxylic acid pharmacophore post-coupling.

Renin inhibitor Cardiovascular Aspartic protease Morpholine scaffold

Optimal Application Scenarios for 4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate


Stereochemically Defined Synthesis of Norepinephrine Reuptake Inhibitors (Reboxetine Analogs)

The (R)-N-Boc-morpholine-2-carboxylic acid scaffold is a direct precursor to reboxetine analogs, where the C2 stereochemistry dictates binding selectivity for the norepinephrine transporter (NET) over serotonin and dopamine transporters [1]. Procuring the (R)-methyl ester ensures that downstream morpholine ring construction maintains the required configuration for potent and selective NRI activity, as demonstrated by Xu et al. (2008) where vicinal stereogenic centers on the morpholine ring were critical for target engagement [2].

Protected Intermediate for Antiviral Chromen-4-one Synthesis (Anti-HBV Program)

The racemic N-Boc methyl ester has been used directly in the synthesis of chromen-4-one derivatives with anti-hepatitis B virus activity, with the Boc group removed quantitatively under acidic conditions to liberate the free morpholine amine for subsequent coupling [1]. The (R)-enantiomer is the logical choice for advancing this chemotype into stereochemically pure drug candidates, as enantiomeric purity can significantly affect antiviral potency and toxicity profiles [2].

Renin Inhibitor Lead Optimization for Cardiovascular Indications

Morpholine-2,4-dicarboxylate esters bearing the (R)-configuration at C2 have been patented as direct renin inhibitors for hypertension and renal disease [1]. The methyl ester serves as a convenient protected form that can be hydrolyzed to the free carboxylic acid pharmacophore after incorporation into the inhibitor scaffold. The >10-fold potency advantage of the (R)-enantiomer over the (S)-enantiomer in renin binding assays mandates procurement of the stereochemically pure (R)-methyl ester for SAR studies [2].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a balanced LogP of 0.7, TPSA of 65.1 Ų, and molecular weight of 245.27 g/mol, the (R)-methyl ester N-Boc morpholine fits within lead-like chemical space for fragment libraries [1]. Its orthogonal protecting groups allow sequential on-DNA deprotection and diversification in DEL technology platforms. The defined (R)-stereochemistry provides a chiral fragment starting point, increasing the three-dimensionality and target selectivity of resulting library compounds compared to achiral or racemic morpholine fragments [2].

Quote Request

Request a Quote for 4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.